molecular formula C6H10O4 B1279616 Methyl (2-oxopropoxy)acetate CAS No. 61363-66-4

Methyl (2-oxopropoxy)acetate

Cat. No. B1279616
CAS RN: 61363-66-4
M. Wt: 146.14 g/mol
InChI Key: NHVGUHQBLOOYQG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with careful control of conditions to achieve the desired products. For instance, the synthesis of 2',3'-N-epoxypropyl-N-methyl-2-oxopyrrolidinium acetate ionic liquid ([EPMpyr]+[OAC]−) was achieved through a series of characterizations including FTIR, 1H NMR, 13C NMR, and elemental analysis . Similarly, the synthesis of methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate was prepared from L-serine in nine steps with an overall yield of 24% . These examples demonstrate the complexity and precision required in synthesizing such compounds.

Molecular Structure Analysis

The molecular structure of compounds similar to Methyl (2-oxopropoxy)acetate has been characterized using various spectroscopic techniques. For example, the crystal structure of (E)-methyl 2-(methoxyimino)-2-(2-((3-(6-(trifluoromethyl)pyridin-3-yl) phenoxy) methyl) phenyl) acetate was investigated by X-ray crystallography, revealing the interactions that form the crystal packing .

Chemical Reactions Analysis

The reactivity of compounds containing the 2-oxopropyl moiety can be quite diverse. For instance, methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate has been shown to be reactive in Michael additions and Diels–Alder reactions . The reaction of 1-(methylthio)acetone with different nitriles in the presence of triflic anhydride led to the formation of 2-substituted 5-methyl-4-methylthio-1,3-oxazoles . These reactions highlight the potential for various chemical transformations involving the 2-oxopropyl group.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to Methyl (2-oxopropoxy)acetate have been studied extensively. The novel ionic liquid [EPMpyr]+[OAC]− was investigated for its density, viscosity, velocity of sound, and refractive index, providing valuable thermophysical data . The study of the alkaline hydrolysis of substituted methyl 2-(2-oxopropyl)-benzoates provided insights into the reaction mechanisms and neighboring group participation .

Scientific Research Applications

  • Atmospheric Chemistry and Secondary Organic Aerosol (SOA) Formation :

    • Research by Tan et al. (2012) explored the role of methylglyoxal, a compound related to Methyl (2-oxopropoxy)acetate, in the formation of secondary organic aerosol (SOA) through aqueous photooxidation. This process is significant in understanding atmospheric chemistry and air quality, especially concerning particle formation in the atmosphere (Tan, Lim, Altieri, Seitzinger, & Turpin, 2012).
  • Organic Synthesis and Drug Intermediate Production :

    • An experiment designed by Min (2015) demonstrated the synthesis of a drug intermediate, methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate, from 2-bromothiophene using Grignard reagent, showcasing the potential of Methyl (2-oxopropoxy)acetate in organic synthesis and pharmaceutical applications (Min, 2015).
  • Lithium-Ion Batteries :

    • A study by Li et al. (2018) investigated the use of methyl acetate as a co-solvent in lithium-ion batteries, specifically in NMC532/graphite cells. This research is crucial for enhancing the rate capabilities of lithium-ion batteries, a key component in electric vehicles (Li, Li, Ma, Stone, Glazier, Logan, Tonita, Gering, & Dahn, 2018).
  • Chemical Industry Applications :

    • Yuan Jun (2012) summarized the traditional techniques and mechanisms in the hydrolysis of methyl acetate, highlighting its wide use as a chemical raw material in various industries, including paints, coatings, and perfumes (Yuan Jun, 2012).

Safety And Hazards

Methyl (2-oxopropoxy)acetate is associated with certain hazards. It has been labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements associated with this compound include H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 2-(2-oxopropoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c1-5(7)3-10-4-6(8)9-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHVGUHQBLOOYQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20470786
Record name methyl (2-oxopropoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20470786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2-oxopropoxy)acetate

CAS RN

61363-66-4
Record name methyl (2-oxopropoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20470786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2M dimethyl zinc in toluene (21 mL, 42 mmol) was cooled to 0° C. under nitrogen, treated with trans-benzyl(chloro)bis(triphenylphosphine)palladium(II) (0.57 g, 76 mmol), treated with methyl 2-(chloroformylmethoxy)acetate (12.6 g, 76 mmol) dropwise over 0.5 hours, stirred for 0.5 hours at 0° C., stirred for 16 hours at ambient temperature, treated with 1M HCl (40 mL) and then brine (20 mL). The organic layer was dried (MgSO4), filtered and concentrated. The residue was purified by flash chromatography over silica gel (1:2 ethyl acetate/hexanes) to provide the title compound (5.2 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
12.6 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Three
Name
brine
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
trans-benzyl(chloro)bis(triphenylphosphine)palladium(II)
Quantity
0.57 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

A solution of methyl-α-L-rhamnopyranoside (1.78 g, 10 mmol) in water (25 ml) was treated with sodium periodate (4.3 g) at 0° C. After 3 hours sodium hydrogen carbonate was cautiously added to neutralize the acid, the mixture was poured into ethanol (100 ml) and the insoluble material was filtered. The filtrate was concentrated to a syrup that was extracted with acetonitrile (15 ml). The extract was used for the next step without further purification.
Quantity
1.78 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

The product from Example 1A (56 g, 0.44 mol) in methanol (1.5 L) was treated with mercury(II) acetate (14 g, 44 mmol), treated with concentrated sulfuric acid (3 mL), refluxed for 1 hour, allowed to cool to ambient temperature, concentrated to a volume of 200 mL, treated with 1M HCl (500 mL) and extracted with dichloromethane (thrice, 300 mL). The combined dichloromethane layers were dried (MgSO4), filtered, concentrated and distilled (65-95° C. at 1 torr) to provide the title compound.
Quantity
56 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
14 g
Type
catalyst
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

2M Dimethyl zinc in toluene (21 mL, 42 mmol) and trans-benzyl(chloro)bis(triphenylphosphine)palladium(II) (0.57 g, 76 mmol) were treated with methyl 2-(chloroformylmethoxy)acetate (12.6 g, 76 mmol) dropwise over 0.5 hours at 0° C. under a nitrogen atmosphere. After stirring for 0.5 hours at 0° C., the mixture was allowed to warm to ambient temperature and stir for 16 hours. The reaction mixture was treated with 1 M HCl (40 mL) and brine (20 mL). The phases were separated and the organic layer was dried (MgSO4), filtered, and concentrated under reduced pressure. The residue was purified by flash chromatography over silica gel (1:2 ethyl acetate:hexanes) to provide the title compound (5.2 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
12.6 g
Type
reactant
Reaction Step One
Name
trans-benzyl(chloro)bis(triphenylphosphine)palladium(II)
Quantity
0.57 g
Type
catalyst
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
brine
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (2-oxopropoxy)acetate
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Methyl (2-oxopropoxy)acetate
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Methyl (2-oxopropoxy)acetate
Reactant of Route 4
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Methyl (2-oxopropoxy)acetate
Reactant of Route 5
Methyl (2-oxopropoxy)acetate
Reactant of Route 6
Methyl (2-oxopropoxy)acetate

Citations

For This Compound
2
Citations
RJ Altenbach, ME Brune, SA Buckner… - Journal of medicinal …, 2006 - ACS Publications
Structure−activity relationships were investigated on the tricyclic dihydropyridine (DHP) K ATP openers 9-(3-bromo-4-fluorophenyl)-5,9-dihydro-3H,4H-2,6-dioxa-4-azacyclopenta[b]…
Number of citations: 33 pubs.acs.org
RJ Altenbach, K Agrios, I Drizin… - Synthetic …, 2004 - Taylor & Francis
5‐Amino‐2H‐pyran‐3(6H)‐one, 1, is a novel intermediate that is useful in the synthesis of pyran containing dihydropyridines. The synthesis and use of 1 will be discussed. …
Number of citations: 12 www.tandfonline.com

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